Monna

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MONNA is a selective inhibitor of anoctamin-1 (ANO1; IC50 = 0.08 µM in Xenopus oocytes), a calcium-activated chloride channel (CaCC). It is selective for ANO1 over the chloride channels bestrophin-1, chloride channel protein 2, and cystic fibrosis transmembrane conductance regulator up to 10 µM. This compound (10 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. It also hyperpolarizes isolated rat mesenteric arteries under resting conditions.

Potent and selective blocker for TMEM16A/Anoctamin-1 (ANO1)

Potent TMEM16A (Anoctamin-1) blocker (IC50 = 80 nM). Exhibits >100-fold selectivity for TMEM16A over bestrophin-1, CLC2 and CFTR. Induces vasorelaxation of rodent resistance arteries in presence or absence of chloride ions.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Blocker of ANO1 Chloride Channel

Monna is recognized for its potent and selective inhibition of the ANO1 chloride channel, which plays a crucial role in various physiological processes. Research indicates that this compound exhibits an IC50 of 0.08 μM , making it one of the most effective blockers identified for this channel . The implications of this activity are significant for treating conditions such as:

- Hypertension

- Cystic Fibrosis

- Bronchitis

- Asthma

- Hyperalgesia

These conditions are associated with dysregulation of chloride channels, and this compound’s selectivity minimizes off-target effects, enhancing its therapeutic potential .

1.2 Mechanistic Insights

Studies have shown that this compound induces intracellular calcium release by potentially opening ryanodine receptors, further elucidating its mechanism of action . This calcium signaling pathway is vital for various cellular functions, including muscle contraction and neurotransmitter release.

Molecular Biology Applications

2.1 Structural Activity Relationship Studies

The development of this compound involved extensive structure-activity relationship (SAR) studies that helped identify the chemical modifications necessary for enhancing potency and selectivity. This process involved synthesizing various anthranilic acid derivatives and assessing their biological activity . Such studies are essential for:

- Drug Development : Understanding how structural changes impact function can lead to the creation of more effective therapeutic agents.

- Biological Research : this compound serves as a tool for dissecting the physiological roles of ANO1 in cellular processes.

Environmental Applications

3.1 Biomonitoring with Mosses

Fabrice this compound's work on biomonitoring element deposition using mosses highlights another application of research associated with the name "this compound." This study emphasizes the use of biological indicators to assess environmental contamination levels and spatial trends in element deposition . The findings contribute to:

- Environmental Science : Understanding pollution sources and impacts on ecosystems.

- Conservation Efforts : Informing policy decisions regarding environmental protection.

Case Study: Therapeutic Potential of this compound

A notable study investigated the effects of this compound on various chloride channels in Xenopus laevis oocytes, confirming its high selectivity for ANO1 over other chloride channels such as bestrophin-1 and cystic fibrosis transmembrane conductance regulator . This selectivity is critical for developing drugs targeting specific pathways without affecting other physiological processes.

Case Study: Environmental Monitoring

In a comprehensive survey conducted by this compound et al., moss samples were analyzed to track heavy metal deposition across different regions in France. The results provided insights into local pollution sources and helped establish a baseline for future environmental assessments .

Mécanisme D'action

Target of Action

Monna, also known as N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, primarily targets the Transmembrane protein with unknown function 16/anoctamin-1 (ANO1) . ANO1 is a protein widely expressed in mammalian tissues and has the properties of the classic calcium-activated chloride channel (CaCC) . This protein has been implicated in numerous major physiological functions .

Mode of Action

This compound interacts with its target, ANO1, by acting as a potent and selective blocker . It strongly blocks chloride currents in ANO1, suggesting a common blocking effect of this compound in other members of the ANO1 protein family . The level of sensitivity in endogenous ANO1 was different from that of human ANO1 expressed in HEK cells .

Biochemical Pathways

These pathways play crucial roles in various physiological functions, including fluid secretion, smooth muscle contraction, and control of electrical signaling in certain neurons .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug . Optimization of the ADME properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blocking of ANO1, thereby inhibiting the chloride currents . This could potentially alter the physiological functions associated with ANO1, such as fluid secretion, smooth muscle contraction, and neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . These factors may include diet, lifestyle, exposure to other chemicals, and even the presence of other medications . .

Analyse Biochimique

Biochemical Properties

Monna plays a significant role in biochemical reactions by blocking ANO1 . It interacts with ANO1, a protein that functions as a calcium-activated chloride channel . The nature of these interactions is inhibitory, with this compound effectively blocking the function of ANO1 .

Cellular Effects

This compound’s effects on cells are primarily through its interaction with ANO1 . By blocking ANO1, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ANO1 and inhibiting its function . This interaction blocks the calcium-activated chloride channel activity of ANO1, which can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its potent and selective blocking activity on ANO1, it is likely that this compound has long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with ANO1

Activité Biologique

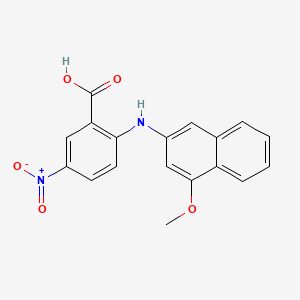

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a selective blocker of the transmembrane protein ANO1 (also known as TMEM16A), which is a calcium-activated chloride channel. This compound has garnered attention due to its potential therapeutic applications in various diseases linked to ANO1 activity, including hypertension, cystic fibrosis, asthma, and hyperalgesia.

This compound is derived from anthranilic acid and exhibits a unique structure that contributes to its biological activity. The compound's structure-activity relationship has been studied extensively, highlighting the significance of substituents on its efficacy as a blocker.

| Property | Value |

|---|---|

| Chemical Name | N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid |

| IC₅₀ for ANO1 | 0.08 μM |

| Selectivity | >100-fold for ANO1 over bestrophin-1 |

This compound functions by inhibiting the chloride currents mediated by ANO1. The selectivity of this compound for ANO1 over other chloride channels such as bestrophin-1 and cystic fibrosis transmembrane conductance regulator (CFTR) makes it a valuable tool for dissecting the physiological roles of ANO1.

Pharmacological Studies

A study conducted by Oh et al. (2013) demonstrated that this compound effectively blocks xANO1 chloride currents with an IC₅₀ value significantly lower than 10 μM, showcasing its potency. The selectivity tests indicated that this compound does not appreciably block other chloride channels at concentrations between 10 and 30 μM, emphasizing its specificity for ANO1 .

Case Studies

In vivo studies have suggested that the inhibition of ANO1 can lead to therapeutic benefits in various conditions:

- Hypertension : By blocking ANO1, this compound may reduce vascular smooth muscle contraction, contributing to lower blood pressure.

- Cystic Fibrosis : The modulation of chloride transport in epithelial cells could alleviate symptoms associated with mucus buildup.

- Asthma and Hyperalgesia : this compound's action on airway smooth muscle may provide relief from bronchoconstriction and pain sensitivity.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known blockers of ANO1:

| Compound | IC₅₀ (μM) | Selectivity |

|---|---|---|

| This compound | 0.08 | >100-fold for ANO1 over others |

| Compound A | 0.15 | Moderate selectivity |

| Compound B | 0.25 | Low selectivity |

Propriétés

IUPAC Name |

2-[(4-methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-25-17-9-12(8-11-4-2-3-5-14(11)17)19-16-7-6-13(20(23)24)10-15(16)18(21)22/h2-10,19H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVRLHBAUUZTNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.